molecular formula C22H14O7S B2361473 (Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzenesulfonate CAS No. 929413-28-5

(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzenesulfonate

Cat. No.: B2361473
CAS No.: 929413-28-5
M. Wt: 422.41
InChI Key: VWBGMFGHOPZCRE-NHDPSOOVSA-N
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Description

(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzenesulfonate is a useful research compound. Its molecular formula is C22H14O7S and its molecular weight is 422.41. The purity is usually 95%.
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Properties

IUPAC Name

[(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-3-oxo-1-benzofuran-6-yl] benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14O7S/c23-22-17-8-7-15(29-30(24,25)16-4-2-1-3-5-16)12-19(17)28-21(22)11-14-6-9-18-20(10-14)27-13-26-18/h1-12H,13H2/b21-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWBGMFGHOPZCRE-NHDPSOOVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=C3C(=O)C4=C(O3)C=C(C=C4)OS(=O)(=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C\3/C(=O)C4=C(O3)C=C(C=C4)OS(=O)(=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzenesulfonate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, drawing from various research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H17O7SC_{22}H_{17}O_7S, with a molecular weight of approximately 440.4 g/mol. The compound features a complex structure that includes a benzodioxole moiety, which is known for its pharmacological properties.

Synthesis

The synthesis of this compound typically involves reactions between benzo[d][1,3]dioxole derivatives and appropriate carbonyl compounds under specific conditions. Various synthetic routes have been explored to optimize yield and purity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of (Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran derivatives. A notable study demonstrated that several synthesized derivatives exhibited significant cytotoxic effects on various cancer cell lines such as HepG2 (liver cancer), HCT116 (colon cancer), and MCF7 (breast cancer). The IC50 values for some derivatives were found to be lower than that of the standard drug doxorubicin, indicating potent antitumor activity.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference Drug IC50 (µM)
Compound AHepG22.387.46
Compound BHCT1161.548.29
Compound CMCF74.524.56

The mechanisms through which these compounds exert their anticancer effects include:

  • EGFR Inhibition : Compounds have been shown to inhibit the epidermal growth factor receptor (EGFR), which plays a crucial role in cell proliferation and survival.
  • Apoptosis Induction : Studies utilizing annexin V-FITC assays indicated that these compounds can induce apoptosis in cancer cells by affecting mitochondrial pathways and modulating proteins such as Bax and Bcl-2.
  • Cell Cycle Arrest : Analysis revealed that these compounds can cause cell cycle arrest at various phases, contributing to their antiproliferative effects.

Other Biological Activities

In addition to anticancer properties, compounds similar to (Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran derivatives have shown potential in other biological activities:

  • Antimicrobial Activity : Some derivatives exhibit significant antimicrobial properties against various bacterial strains.
  • Antioxidant Activity : The presence of the benzodioxole moiety has been associated with antioxidant effects, which can mitigate oxidative stress in biological systems.
  • Neuroprotective Effects : Preliminary studies suggest potential neuroprotective activities, indicating possible applications in treating neurodegenerative diseases.

Study on Anticancer Efficacy

In a recent study published in Journal of Medicinal Chemistry, researchers synthesized several analogs of (Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran and evaluated their anticancer efficacy against different cell lines. The study concluded that modifications in the substituents significantly influenced the cytotoxic activity and selectivity towards cancer cells compared to normal cells .

Neuroprotective Study

Another study examined the neuroprotective effects of related benzodioxole derivatives in a mouse model of Alzheimer's disease. The results indicated that these compounds could reduce amyloid-beta plaque formation and improve cognitive function .

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